N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide
Description
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Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11-6-4-5-7-13(11)16(20)17-12-8-9-14-15(10-12)19(3)23(21,22)18(14)2/h4-10H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJERAVIIDCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to behave asn-type dopants for n-channel Organic Thin Film Transistors (OTFTs) .
Mode of Action
It’s known that n-type dopants, like this compound, donate electrons to the conduction band of semiconductors, increasing the number of free charge carriers and thus enhancing conductivity.
Biochemical Pathways
The role of n-type dopants in otfts suggests that this compound could influence electron transport pathways in these devices.
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 384.4 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
Research indicates that compounds similar to this compound may exhibit antimicrobial and anti-inflammatory properties. These effects are often attributed to their ability to interact with specific biological targets such as enzymes and receptors.
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, in vitro assays demonstrated that certain analogs effectively inhibited the growth of various bacterial strains.
2. Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase activity, a key enzyme in melanin production. In cell-based experiments using B16F10 cells:
- IC50 Values : The compound exhibited an IC50 value indicating its potency compared to standard inhibitors like kojic acid.
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| N-(1,3-dimethyl...) | 1.12 (strongest analog) |
This suggests that the compound may be a potent agent for skin lightening applications.
3. Cytotoxicity Assessment
Cytotoxicity tests revealed that the compound did not exhibit significant toxicity at concentrations below 20 µM in B16F10 cells over 48 and 72-hour periods. This is crucial for its potential use in therapeutic applications.
Case Studies
Several studies have been conducted to assess the biological activity of related compounds:
- Study on Antimicrobial Effects : An investigation into the antimicrobial effects of thiadiazole derivatives indicated that modifications to the structure could enhance efficacy against resistant bacterial strains.
- Tyrosinase Inhibition Study : A comparative study highlighted that analogs with specific substitutions on the thiadiazole ring showed improved inhibition of tyrosinase compared to traditional inhibitors.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide exhibit significant antitumor properties. Preliminary studies have shown that this compound can inhibit cell division in various cancer cell lines by disrupting DNA synthesis pathways. For instance, at concentrations below 50 µM, related thiadiazole derivatives have been reported to significantly inhibit DNA and RNA synthesis without affecting protein synthesis. This reversible inhibition suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity against a range of pathogens. Similar thiadiazole derivatives have been shown to interfere with nucleic acid synthesis in bacteria, leading to reduced growth and viability. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria. Studies indicate that the compound's ability to disrupt bacterial replication processes positions it as a candidate for developing new antimicrobial agents.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the effects of thiadiazole derivatives on cancer cells. It was found that these compounds significantly inhibited DNA synthesis at low concentrations. The study highlighted the reversible nature of this inhibition upon removal of the compound, suggesting its potential for therapeutic application.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. The results showed effective inhibition of bacterial growth through interference with replication processes. The study emphasized the importance of further research into this compound's potential as an antimicrobial agent.
Q & A
Q. Q: What are the standard protocols for synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide?
A: The synthesis typically involves coupling a benzo[c][1,2,5]thiadiazole derivative with a substituted benzamide. Key steps include:
- Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to enhance reactivity .
- Catalysts : Potassium carbonate (K₂CO₃) is commonly employed to deprotonate intermediates and drive the reaction .
- Temperature control : Reactions are often conducted at room temperature or mild reflux (60–80°C) to avoid decomposition of sensitive functional groups .
- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures ensures isolation of the target compound .
Advanced Synthesis Challenges
Q. Q: How can researchers address low yields or byproduct formation during synthesis?
A:
- Byproduct analysis : Use LC-MS or HPLC to identify impurities. For example, incomplete deprotonation or residual chloride ions may lead to side reactions; adjusting stoichiometry of K₂CO₃ or switching to stronger bases like NaH can mitigate this .
- Optimization via DOE : Design of Experiments (DOE) can systematically test variables (e.g., solvent ratios, reaction time) to maximize yield .
- In situ monitoring : FTIR or NMR spectroscopy helps track reaction progress and identify intermediates .
Basic Pharmacological Screening
Q. Q: What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?
A:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK-293, HepG2) to assess safety margins .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the compound’s heterocyclic motifs .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the compound’s mechanism of action at the molecular level?
A:
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., DNA gyrase, topoisomerase II) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Structural Characterization Challenges
Q. Q: What spectroscopic techniques resolve ambiguities in the compound’s structure?
A:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish aromatic protons and confirm substituent positions .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) provides absolute configuration, especially for stereoisomers.
- High-resolution MS : Confirm molecular formula and detect isotopic patterns to rule out contaminants .
Data Contradiction Analysis
Q. Q: How should researchers resolve conflicting results between biological assays and computational predictions?
A:
- Replicate experiments : Ensure assay conditions (e.g., pH, temperature) match in silico parameters .
- Free-energy calculations : Use molecular dynamics (MD) simulations to assess binding stability over time, which may explain false negatives .
- Meta-analysis : Compare results with structurally similar compounds (e.g., thiadiazole or benzamide derivatives) to identify trends .
Advanced Crystallography Applications
Q. Q: What strategies improve crystal quality for X-ray diffraction studies?
A:
- Solvent screening : Use vapor diffusion with solvents like DMSO/water or ethanol/chloroform mixtures .
- Seeding : Introduce microcrystals to promote ordered growth.
- Cryoprotection : Add glycerol or paraffin oil to prevent ice formation during data collection .
Toxicity Profiling
Q. Q: What methodologies assess in vivo toxicity and metabolic stability?
A:
- ADMET studies :
Structure-Activity Relationship (SAR) Optimization
Q. Q: How can substituent modifications enhance target selectivity?
A:
- Electron-withdrawing groups : Introduce halogens (e.g., -F, -Cl) at the benzamide moiety to improve binding to hydrophobic enzyme pockets .
- Steric effects : Replace methyl groups with bulkier tert-butyl groups to reduce off-target interactions .
- Hydrogen-bond donors : Add hydroxyl or amino groups to the thiadiazole ring for stronger polar interactions .
Stability and Degradation Studies
Q. Q: What accelerated stability tests predict shelf-life under varying conditions?
A:
- Forced degradation : Expose to UV light, heat (40–60°C), or acidic/basic buffers (pH 1–13) .
- HPLC-DAD : Monitor degradation products over time; calculate activation energy via Arrhenius plots .
- ICH guidelines : Follow Q1A(R2) protocols for long-term (25°C/60% RH) and accelerated (40°C/75% RH) testing .
Computational Modeling for Drug Design
Q. Q: How can QSAR models guide the design of derivatives with improved efficacy?
A:
- Descriptor selection : Use topological (e.g., Wiener index) or electronic (e.g., HOMO/LUMO energies) parameters to correlate with activity .
- Validation : Apply leave-one-out cross-validation to avoid overfitting .
- Scaffold hopping : Replace the benzo[c]thiadiazole core with pyrazolo[3,4-d]thiazole to explore new bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
